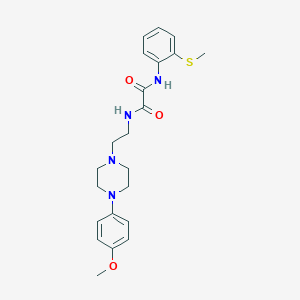
1-(1-Adamantyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)azepan-2-one is a compound that features an adamantane moiety attached to an azepan-2-one ring. Adamantane is a tricyclic hydrocarbon known for its stability and unique structure, which imparts significant rigidity and lipophilicity to the molecules it is part of. The azepan-2-one ring, on the other hand, is a seven-membered lactam ring. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of research in various scientific fields.
準備方法
The synthesis of 1-(1-Adamantyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and azepan-2-one as the primary starting materials.
Synthetic Route: One common method involves the functionalization of adamantane to introduce a reactive group, such as a bromine atom, which can then be used to attach the azepan-2-one ring. This can be achieved through a series of reactions including bromination, nucleophilic substitution, and cyclization.
Reaction Conditions: The reactions are typically carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized processes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(1-Adamantyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1-Adamantyl)azepan-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and lipophilicity.
作用機序
The mechanism of action of 1-(1-Adamantyl)azepan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors, enzymes, or ion channels, depending on its specific structure and functional groups.
Pathways Involved: The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or pathways related to cellular transport and communication.
Effects: The effects of this compound can vary widely, from modulating receptor activity to inhibiting enzyme function, depending on the context of its use.
類似化合物との比較
1-(1-Adamantyl)azepan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-adamantylamine, 1-adamantylacetic acid, and 2-azaadamantane share structural similarities with this compound.
Uniqueness: The presence of both the adamantane moiety and the azepan-2-one ring in this compound imparts unique properties, such as increased rigidity and lipophilicity, which are not found in the other similar compounds.
Applications: While similar compounds may have overlapping applications, the specific combination of structural features in this compound makes it particularly valuable in certain contexts, such as drug development and materials science.
特性
IUPAC Name |
1-(1-adamantyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15-4-2-1-3-5-17(15)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCNARIMMGJIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)




![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3016180.png)
![5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline](/img/structure/B3016181.png)
![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)
